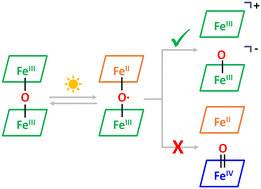Low quantum efficiency of μ-oxo iron bisporphyrin photocatalysts explained with femtosecond M-edge XANES†
Catalysis Science & Technology Pub Date: 2022-09-02 DOI: 10.1039/D2CY01081J
Abstract
Bridged μ-oxo iron porphyrins serve as photocatalysts for oxidative organic transformations, but suffer from low photon-to-product efficiency. This low photochemical quantum yield is most commonly attributed to the short lifetime of a disproportionated TPPFe(II)/TPPFe(IV)![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O state, but an alternate hypothesis suggests that the majority photoproduct is a catalytically inactive ligand-centered TPPFe(III)+/TPPFe(III)–O− ion pair. We use femtosecond optical and extreme ultraviolet (XUV) spectroscopy to investigate the early photodynamics of the μ-oxo iron bisporphyrin (TPPFe)2O and identify the primary loss mechanism. XUV spectroscopy probes 3p → 3d transitions, corresponding to M2,3-edge XANES spectra, and is a distinctive probe of the metal oxidation state. Excitation of the mixed π–π*/ligand-to-metal charge transfer (LMCT) band results in the formation of an iron(II)/iron(III) LMCT state in tens of femtoseconds. This state decays on a subpicosecond timescale to the ligand-centred iron(III) ion pair state, and no TPPFe(IV)
O state, but an alternate hypothesis suggests that the majority photoproduct is a catalytically inactive ligand-centered TPPFe(III)+/TPPFe(III)–O− ion pair. We use femtosecond optical and extreme ultraviolet (XUV) spectroscopy to investigate the early photodynamics of the μ-oxo iron bisporphyrin (TPPFe)2O and identify the primary loss mechanism. XUV spectroscopy probes 3p → 3d transitions, corresponding to M2,3-edge XANES spectra, and is a distinctive probe of the metal oxidation state. Excitation of the mixed π–π*/ligand-to-metal charge transfer (LMCT) band results in the formation of an iron(II)/iron(III) LMCT state in tens of femtoseconds. This state decays on a subpicosecond timescale to the ligand-centred iron(III) ion pair state, and no TPPFe(IV)![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O species is observed within the sensitivity of the measurement. The lack of an iron(II)/iron(IV) XANES spectrum suggests that preferential formation of the inactive iron(III) ion pair state is a main cause of the low quantum yield of this and similar bisporphyrins.
O species is observed within the sensitivity of the measurement. The lack of an iron(II)/iron(IV) XANES spectrum suggests that preferential formation of the inactive iron(III) ion pair state is a main cause of the low quantum yield of this and similar bisporphyrins.


Recommended Literature
- [1] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [2] Front cover
- [3] A heterotriangulene polymer for air-stable organic field-effect transistors†
- [4] Unusual Rh nanocrystal morphology control by hetero-epitaxially growing Rh on Au@Pt nanowires with numerous vertical twinning boundaries†
- [5] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [6] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [7] A dual pH-sensitive liposomal system with charge-reversal and NO generation for overcoming multidrug resistance in cancer†
- [8] ENDOR study of a thiocytosine oxidation product in cytosine monohydrate crystals doped with 2-thiocytosine, X-irradiated at 15 K
- [9] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
- [10] Zwitterionic π-radical involving EDT-TTF-imidazole and F4TCNQ: redox properties and self-assembled structure by hydrogen-bonds and multiple S⋯S interactions†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 124252-41-1









